4-(4-chlorobenzyl)-N-(2-methylbenzylidene)-1-piperazinamine
Description
Properties
IUPAC Name |
(E)-N-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-1-(2-methylphenyl)methanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3/c1-16-4-2-3-5-18(16)14-21-23-12-10-22(11-13-23)15-17-6-8-19(20)9-7-17/h2-9,14H,10-13,15H2,1H3/b21-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIOPAVMKFJOFCQ-KGENOOAVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C=NN2CCN(CC2)CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1/C=N/N2CCN(CC2)CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
303102-32-1 | |
| Record name | 4-(4-CHLOROBENZYL)-N-(2-METHYLBENZYLIDENE)-1-PIPERAZINAMINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chlorobenzyl)-N-(2-methylbenzylidene)-1-piperazinamine typically involves the following steps:
Formation of the piperazine ring: This can be achieved through the cyclization of ethylenediamine with diethylene glycol.
Substitution with 4-chlorobenzyl group: The piperazine ring is then reacted with 4-chlorobenzyl chloride in the presence of a base such as sodium hydroxide to form 4-(4-chlorobenzyl)piperazine.
Formation of the benzylidene group: Finally, the compound is reacted with 2-methylbenzaldehyde under acidic conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(4-chlorobenzyl)-N-(2-methylbenzylidene)-1-piperazinamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the piperazine ring.
Reduction: Reduced derivatives with hydrogenated benzylidene groups.
Substitution: Substituted derivatives with various nucleophiles replacing the chlorine atom.
Scientific Research Applications
The compound 4-(4-chlorobenzyl)-N-(2-methylbenzylidene)-1-piperazinamine , with the CAS number 303102-32-1 , is a piperazine derivative that has garnered attention for its potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by data tables and case studies where applicable.
Chemical Properties and Structure
The molecular formula of this compound is . Its structure features a piperazine ring, which is a common motif in many pharmaceuticals, providing a basis for its biological activity.
Anticancer Activity
Research has indicated that derivatives of piperazine, including this compound, may exhibit anticancer properties. Studies have shown that such compounds can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest.
- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that similar piperazine derivatives showed significant cytotoxicity against several cancer cell lines, suggesting that modifications to the piperazine structure can enhance anticancer activity.
Antidepressant Properties
The structural similarities between this compound and known antidepressants suggest potential efficacy in treating depression. Piperazine derivatives are often explored for their serotonin receptor affinity, which is crucial for antidepressant activity.
- Case Study : In a clinical trial involving piperazine derivatives, participants reported reduced depressive symptoms, indicating a promising avenue for further research into this specific compound's effects on mood disorders.
Antimicrobial Activity
Emerging research has indicated that compounds with similar structures may possess antimicrobial properties. The presence of chlorine atoms in the benzyl moiety enhances the lipophilicity of the molecule, potentially allowing it to penetrate microbial membranes more effectively.
- Case Study : A comparative study published in Pharmaceutical Biology found that certain piperazine derivatives displayed significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
Safety and Toxicological Considerations
While exploring the applications of this compound, it is crucial to consider its safety profile. According to safety data sheets:
- Harmful Effects : The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), and may cause serious eye irritation (H319) .
- Environmental Impact : It is noted to be very toxic to aquatic life with long-lasting effects (H410) .
Table 2: Safety Classification
| Hazard Category | Description |
|---|---|
| Acute Toxicity | H302 - Harmful if swallowed |
| Skin Irritation | H315 - Causes skin irritation |
| Eye Damage | H319 - Causes serious eye irritation |
| Aquatic Toxicity | H410 - Very toxic to aquatic life |
Mechanism of Action
The mechanism of action of 4-(4-chlorobenzyl)-N-(2-methylbenzylidene)-1-piperazinamine involves its interaction with specific molecular targets. For example, in medicinal applications, it may bind to receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
4-(4-chlorobenzyl)piperazine: Lacks the benzylidene group, making it less complex.
N-(2-methylbenzylidene)piperazine: Lacks the chlorobenzyl group, affecting its reactivity and applications.
Q & A
Q. What synthetic methodologies are recommended for preparing 4-(4-chlorobenzyl)-N-(2-methylbenzylidene)-1-piperazinamine, and how can reaction conditions be optimized?
The compound is synthesized via a condensation reaction between 4-(4-chlorobenzyl)piperazine and 2-methylbenzaldehyde under mild acidic conditions (e.g., acetic acid in ethanol) . Key optimization parameters include:
- Solvent choice : Polar protic solvents (ethanol, methanol) enhance imine formation.
- Catalysis : Acidic conditions (pH 4–6) accelerate Schiff base formation.
- Purification : Recrystallization from ethanol or column chromatography ensures purity .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- NMR Spectroscopy : ¹H/¹³C NMR identifies imine proton (δ 8.2–8.5 ppm) and aromatic substituents .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (expected m/z ~342 for [M+H]⁺) .
- HPLC : Purity assessment (>95%) using reverse-phase C18 columns .
Q. What preliminary biological assays are suitable for screening its activity?
- In vitro antimicrobial assays : Broth microdilution against Gram-positive/negative bacteria and fungi .
- Immunomodulatory studies : Phagocytosis stimulation in murine monocytes/granulocytes (analogous to ) .
- Cytotoxicity screening : MTT assay on human cell lines (e.g., HEK-293) to assess safety margins .
Q. How does the compound’s stability influence experimental design?
- Light sensitivity : Store in amber vials at –20°C to prevent imine bond degradation .
- Hydrolytic stability : Monitor pH-dependent degradation via HPLC; avoid aqueous buffers at extreme pH .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore the impact of substituents on bioactivity?
- Variation of aromatic groups : Replace 2-methylbenzylidene with electron-rich (e.g., 4-methoxy) or electron-deficient (e.g., nitro) aldehydes .
- Piperazine modifications : Introduce bulkier alkyl groups (e.g., ethyl, isopropyl) at the 4-position .
- Biological testing : Compare IC₅₀ values across derivatives to identify critical substituents .
Q. What mechanistic approaches are recommended to elucidate its potential receptor targets?
- Molecular docking : Screen against histamine H1/H4 or dopamine D3 receptors (structural analogs in ) .
- In vitro binding assays : Radioligand displacement studies using [³H]-mepyramine (H1 receptor) .
- Pathway analysis : Transcriptomic profiling (RNA-seq) to identify modulated signaling pathways .
Q. How can computational modeling guide the design of derivatives with enhanced pharmacokinetic properties?
- QSAR models : Corrogate substituent lipophilicity (clogP) with solubility and membrane permeability .
- ADMET prediction : Use SwissADME to optimize bioavailability and reduce hepatotoxicity risks .
Q. What strategies resolve contradictions in reported biological activities across studies?
- Purity verification : Reanalyze batches via HPLC and elemental analysis to rule out impurities .
- Stereochemical confirmation : Assign E/Z isomerism via NOESY or X-ray crystallography (e.g., ) .
- Assay standardization : Validate protocols using positive controls (e.g., ciprofloxacin for antimicrobial assays) .
Q. How can metal complexation studies expand its application in medicinal chemistry?
- Coordination chemistry : Screen transition metals (Cu²⁺, Fe³⁺) for complex formation via UV-Vis and ESI-MS .
- Bioactivity enhancement : Test metal complexes for improved antimicrobial or anticancer activity .
Methodological Considerations Table
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
